molecular formula C20H15ClN4O3S B12185713 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12185713
M. Wt: 426.9 g/mol
InChI Key: RDBCEEUYUMHDML-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridazinone ring, and a benzothiazole moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chlorophenylhydrazine and 6-methoxybenzothiazole. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and biological context.

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O4SC_{22}H_{20}ClN_{3}O_{4}S with a molecular weight of approximately 457.9 g/mol. The structure features a pyridazinone core and a benzothiazole moiety, both known for their pharmacological properties.

Property Value
Molecular FormulaC22H20ClN3O4S
Molecular Weight457.9 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, benzothiazole derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms.

  • Mechanism of Action :
    • The compound may exert its anticancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest it could inhibit key enzymes or receptors associated with cancer progression, similar to other pyridazinone derivatives known for their pharmacological effects .
  • In Vitro Studies :
    • In vitro assays using human cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) have shown promising results. The MTT assay demonstrated cytotoxicity against these cell lines, indicating potential selectivity towards malignant cells over normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be explained through its structure-activity relationship. Modifications on the benzothiazole and pyridazinone moieties can significantly influence the compound's efficacy:

Modification Effect on Activity
Substitution on benzothiazoleEnhances anticancer properties
Variations in pyridazinone structureAlters enzyme binding affinity

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Benzothiazole Derivatives :
    • A study synthesized various benzothiazole acylhydrazones and evaluated their anticancer activities against multiple cell lines, revealing that structural variations could enhance potency .
  • Pyridazinone Derivatives :
    • Research on pyridazinone derivatives indicated that certain substitutions led to improved inhibition of cancer cell growth, highlighting the importance of structural optimization in drug design.

Properties

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H15ClN4O3S/c1-28-14-6-7-16-17(10-14)29-20(22-16)23-18(26)11-25-19(27)9-8-15(24-25)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

RDBCEEUYUMHDML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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